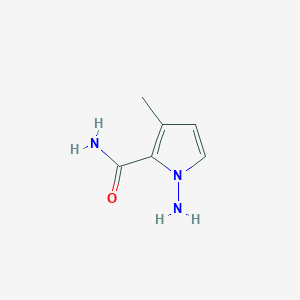

1-Amino-3-methyl-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-3-9(8)5(4)6(7)10/h2-3H,8H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYRYNBQRLFBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620547 | |

| Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310436-79-4 | |

| Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Amino 3 Methyl 1h Pyrrole 2 Carboxamide

Established Synthetic Routes for Pyrrole-2-carboxamides

The construction of the pyrrole-2-carboxamide scaffold can be achieved through various synthetic routes, each with its own advantages. These methods can be broadly categorized into multi-step sequences, facile one-pot procedures, and solution-phase techniques.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for constructing complex pyrrole-2-carboxamides, allowing for the controlled introduction of various substituents. A notable example is the solution-phase synthesis of a library of 178 tricyclic pyrrole-2-carboxamides, which was accomplished in nine steps. acs.orgnih.gov This approach started from benzoyl-protected amino acid methyl esters and introduced diversity through the use of different glyoxaldehydes and primary amines. acs.orgnih.gov Key reactions in this sequence included the Pauson-Khand reaction, the Stetter reaction, and a microwave-assisted Paal-Knorr reaction. nih.gov

Another strategy involves the initial synthesis of a pyrrole (B145914) carboxylic acid or a suitable derivative, followed by an amidation reaction. For instance, pyrrole-2-carboxamides can be prepared from their corresponding pyrrole carboxylic acids. rsc.org However, the preparation of these carboxylic acids, especially through the hydrolysis of pyrrole esters, can be challenging and require careful pH maintenance. rsc.org A common alternative is the use of 2-trichloroacetylpyrroles as pyrrole acid chloride surrogates, which react smoothly with amines to form the amide bond. rsc.org This method is advantageous as it often proceeds without affecting other sensitive functional groups, such as unprotected 2-aminoimidazoles. rsc.org

In the context of synthesizing specific derivatives, a multi-step approach for antitubercular pyrrole-2-carboxamides involved an initial Suzuki coupling to build the substituted pyrrole ring, followed by hydrolysis and subsequent condensation with various amines to furnish the final products. nih.gov

Facile One-Pot Reaction Systems

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several transformations in a single reaction vessel, which can save time and resources. A prominent one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides involves the electrocyclic ring closure of intermediates formed from the reaction of chalcones with glycine (B1666218) esters or amides. acs.orgnih.govfigshare.com The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized in situ to the corresponding pyrroles. acs.orgnih.govfigshare.com This method is tolerant of a wide range of functional groups. acs.orgacs.org

Another one-pot approach is the iodine-catalyzed tandem reaction of amines, dialkyl acetylenedicarboxylates, and propargylic alcohols, which can produce fully substituted pyrroles in high yields within a few hours. acs.org Furthermore, a non-traditional one-pot protocol for the synthesis of pyrrole carboxamides from pyrrole carboxaldehydes and formamides or amines has been developed, utilizing catalytic amounts of nBu4NI and TBHP as an oxidant. rsc.orgrsc.org This method is notable for its operational simplicity and the use of inexpensive reagents under mild conditions. rsc.orgrsc.org

Solution-Phase Synthesis Techniques

Solution-phase synthesis is a powerful tool for the creation of compound libraries for drug discovery. A nine-step solution-phase synthesis was successfully employed to generate a discovery library of 178 tricyclic pyrrole-2-carboxamides. acs.orgnih.gov This synthesis was performed in a parallel fashion, allowing for the rapid production of a diverse set of compounds. acs.orgnih.gov The purification of the library members was also streamlined using automated parallel chromatography. nih.gov The final compounds were obtained in high purity and in sufficient quantities for biological screening. acs.org

Precursor Chemistry and Starting Material Utilization

The choice of precursors is critical in determining the final structure of the target pyrrole-2-carboxamide. For the specific synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide, plausible precursors would include a 3-methyl-1H-pyrrole-2-carboxylic acid derivative and a source of the 1-amino group. 3-Methyl-1H-pyrrole-2-carboxylic acid is a commercially available starting material. sigmaaldrich.com

General strategies for pyrrole synthesis often involve the construction of the pyrrole ring from acyclic precursors. For example, pyrrole-2-carbaldehydes can be synthesized from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an iodine/copper-mediated oxidative annulation. organic-chemistry.org This highlights the potential for using readily available starting materials to build the core pyrrole structure.

In many syntheses of pyrrole-2-carboxamides, the carboxamide functionality is introduced late in the sequence. This is often achieved by reacting a pyrrole carboxylic acid or an activated derivative with an amine. rsc.orgnih.gov The use of 2-(trichloroacetyl)pyrroles as activated pyrrole precursors is a well-established method for this transformation. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of pyrrole-2-carboxamides, various factors such as the choice of solvent, catalyst, temperature, and reaction time are tuned to achieve the best outcome.

For instance, in a one-pot synthesis of pyrrole-2-carboxylates and -carboxamides, different oxidation methods were compared. acs.org While DDQ was effective, the use of copper(II) acetate (B1210297) also provided the desired products in moderate yields. acs.org The study also noted that microwave irradiation could significantly reduce reaction times, although it was less effective for the oxidation step in some cases. acs.org In a separate study, microwave irradiation was found to not only accelerate the Paal-Knorr reaction for pyrrole synthesis but also to improve yields by minimizing thermal decomposition. nih.gov

The optimization of a de novo synthesis of pyrrole-2-carbaldehyde derivatives identified that a combination of CuCl2 and I2 in DMSO at 100°C under an oxygen atmosphere provided the highest yields. organic-chemistry.org The choice of solvent can also be critical, as demonstrated in the synthesis of a pyrrol-2-one derivative where methanol (B129727) or ethanol (B145695) with citric acid as a catalyst gave the best results. researchgate.net

| Reaction | Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |

| Pyrrole-2-carboxamide synthesis | Copper(II) acetate | - | Pyridine | 130 °C (Microwave) | Moderate | acs.org |

| Pyrrole-2-carbaldehyde synthesis | CuCl2 / I2 | O2 | DMSO | 100 °C | Up to 74% | organic-chemistry.org |

| Paal-Knorr Reaction | - | - | - | Microwave | Higher than conventional heating | nih.gov |

| Pyrrol-2-one synthesis | Citric Acid | - | Methanol/Ethanol | - | High | researchgate.net |

Catalytic Approaches in Pyrrole-2-carboxamide Synthesis

Catalysis plays a pivotal role in many modern synthetic methods for pyrrole-2-carboxamides, offering milder reaction conditions and improved efficiency.

Copper catalysts are frequently employed. For example, a copper(II)-mediated one-pot procedure is effective for the synthesis of pyrrole-2-carboxamides from enones and glycine amides. acs.orgacs.org Copper can also be used in catalytic amounts with air as the stoichiometric oxidant, although this may result in lower yields and slower reaction rates. acs.org In another instance, the synthesis of pyrrole-2-carbaldehyde derivatives utilizes a copper catalyst in conjunction with iodine. organic-chemistry.org

Palladium catalysts are also valuable, particularly in cross-coupling reactions to build the pyrrole core. acs.org For example, the Suzuki coupling, a palladium-catalyzed reaction, was a key step in the synthesis of a series of potent antitubercular pyrrole-2-carboxamides. nih.gov

Iodine has been used as a catalyst in a multicomponent one-pot synthesis of fully substituted pyrroles, leading to high yields. acs.org Furthermore, a non-traditional synthesis of pyrrole carboxamides employs a catalytic amount of nBu4NI with TBHP as the oxidant. rsc.org

The table below summarizes some of the catalytic systems used in the synthesis of pyrrole-2-carboxamides and related structures.

| Catalyst System | Reaction Type | Application | Reference |

| Copper(II) acetate | Oxidation | Synthesis of pyrrole-2-carboxamides | acs.orgacs.org |

| Pd(PPh3)2Cl2 | Suzuki Coupling | Synthesis of substituted pyrroles | nih.gov |

| Iodine | Tandem Reaction | Synthesis of fully substituted pyrroles | acs.org |

| nBu4NI / TBHP | Oxidative Amidation | Synthesis of pyrrole carboxamides from aldehydes | rsc.org |

Derivatization Strategies for Structural Modification of this compound and Related Analogs

The structural modification of the pyrrole-2-carboxamide scaffold is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). Derivatization strategies typically focus on three main areas: functionalization of the pyrrole ring, modification of the carboxamide moiety, and the introduction of a wide array of substituents at various positions. These modifications allow for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with biological targets.

Functionalization at the Pyrrole Ring

The pyrrole ring of the carboxamide scaffold offers several positions for substitution, enabling significant modulation of the compound's properties. Research has shown that even minor changes, such as methylation, can have a substantial impact on biological activity.

One common strategy involves substitution at the N-1 position of the pyrrole. For instance, replacing the hydrogen atom on the pyrrole nitrogen with a methyl group in a series of pyrrole-2-carboxamide derivatives resulted in a significant decrease in inhibitory activity against Mycobacterial Membrane Protein Large 3 (MmpL3), highlighting the importance of the N-H bond for activity in that specific context. nih.gov In other studies, the N-1 position has been targeted for the introduction of larger groups. A 2-phenyl-1H-pyrrole-3-carboxamide scaffold was modified by introducing a sulfonyl group linked to a second hydrophobic site at the N-1 position, creating a key hydrogen bond acceptor site. acs.org

Halogenation is another critical tool for functionalizing the pyrrole core. The synthesis of oroidin (B1234803) alkaloids, which share the pyrrole carboxamide motif, often involves bromination of the pyrrole ring. rsc.org Depending on the stoichiometry, monobromo or dibromo ketones can be produced from a pyrrole trichloroketone precursor. rsc.org Furthermore, electrophilic fluorinating agents have been used to introduce fluorine onto the pyrrole ring, demonstrating the feasibility of incorporating diverse halogens. rsc.org

Attaching aryl and heteroaryl groups to the pyrrole ring is also a widely explored strategy. Structure-activity relationship studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve the anti-tuberculosis activity of pyrrole-2-carboxamide derivatives. nih.gov Specifically, a phenyl group with electron-withdrawing substituents was found to be optimal for enhancing metabolic stability. nih.gov

Table 1: Examples of Functionalization at the Pyrrole Ring

| Modification Type | Reagent/Strategy | Position of Functionalization | Resulting Moiety/Substituent | Reference |

| Alkylation | Methylation | N-1 of Pyrrole | N-Methylpyrrole | nih.gov |

| Sulfonylation | Arylsulfonyl chlorides | N-1 of Pyrrole | N-Sulfonylpyrrole | acs.org |

| Halogenation | N-Bromosuccinimide (NBS) | C-4 and/or C-5 | Bromopyrrole | rsc.org |

| Halogenation | Electrophilic fluorinating agent | C-4 or C-5 | Fluoropyrrole | rsc.org |

| Arylation | Various synthetic methods | C-4 or C-5 | Phenyl, Pyridyl groups | nih.gov |

Modifications of the Carboxamide Moiety

The carboxamide group is a cornerstone of the scaffold's biological activity, often participating in crucial hydrogen bonding interactions with target proteins. Modifications to this moiety are performed to alter binding affinity, solubility, and metabolic stability.

A fundamental modification involves substitution on the amide nitrogen. Replacing the carboxamide hydrogens with a methyl group in one study led to a complete loss of activity, demonstrating that these hydrogens were crucial for potency, likely through hydrogen bonding with the target protein. nih.gov Conversely, attaching bulky substituents to the carboxamide, such as an adamantyl group, has been shown to greatly improve anti-TB activity. nih.gov

Another sophisticated strategy involves coupling the carboxamide with amino acids or their derivatives. This approach has been used to synthesize new series of indole (B1671886) and pyrrole carboxamides. arkat-usa.org For example, amide coupling with (R)- or (S)-1-Boc-3-aminopyrrolidine can be performed using activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to furnish more complex carboxamides. acs.org This method allows for the introduction of chiral centers and additional functional groups, significantly expanding the chemical space of the derivatives.

The most common method for creating the pyrrole-carboxamide bond itself involves the reaction of an amine with a pyrrole acid chloride surrogate, such as 2-(trichloroacetyl)pyrrole. rsc.org The trichloroacetyl group serves as an effective leaving group, facilitating smooth amide bond formation. rsc.org

Table 2: Examples of Carboxamide Moiety Modifications

| Modification Type | Reagent/Strategy | Resulting Moiety/Substituent | Effect on Compound | Reference |

| N-Alkylation | Methylation | N-Methylcarboxamide | Loss of biological activity | nih.gov |

| N-Acylation/Coupling | Bulky groups (e.g., 2-adamantyl) | N-(2-adamantyl)carboxamide | Improved anti-TB activity | nih.gov |

| Amide Coupling | Amino acids | Amino acid-conjugated carboxamide | Introduction of diverse functionalities | arkat-usa.org |

| Amide Coupling | Alicyclic amines (e.g., aminopyrrolidine) | N-(pyrrolidinyl)carboxamide | Introduction of positively ionizable atom | acs.org |

Introduction of Diverse Substituents

The introduction of diverse substituents across the entire pyrrole-2-carboxamide scaffold is a primary strategy for developing analogs with improved therapeutic profiles. This approach is often guided by structure-activity relationship (SAR) studies to identify which chemical features enhance potency and selectivity.

SAR studies on pyrrole-2-carboxamides as MmpL3 inhibitors have provided detailed insights. It was found that the combination of phenyl or pyridyl groups with electron-withdrawing substituents on the pyrrole ring and the attachment of bulky substituents to the carboxamide moiety significantly enhanced anti-TB activity. nih.gov For instance, compounds bearing a 2,4-difluorophenyl group on the pyrrole showed superior metabolic stability compared to those with a 2-methoxy-4-fluorophenyl group. nih.gov This indicates that electron-withdrawing groups are preferred for metabolic stability. nih.gov

In the development of serotonin (B10506) 5-HT6 receptor inverse agonists, a 2-phenyl-1H-pyrrole-3-carboxamide scaffold was utilized. acs.org This design allowed for the introduction of a second hydrophobic site via a sulfonyl group at the N-1 position of the pyrrole, while an alicyclic amine was incorporated into the 3-carboxamide fragment, providing a positively ionizable center. acs.org This multi-point diversification strategy led to compounds with enhanced cognitive activity. acs.org

The synthesis of hybrid molecules containing a pyrrol-2-one core often incorporates a sulfonamide pharmacophore, which is a key binding group for targets like carbonic anhydrase. nih.gov This highlights a strategy where entire bioactive moieties are introduced as substituents to create hybrid drugs with potentially novel or dual mechanisms of action.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of the molecular structure of organic compounds. For 1-Amino-3-methyl-1H-pyrrole-2-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the proton and carbon environments and their connectivities. While specific spectral data for this compound is not extensively published, analysis of closely related structures allows for a theoretical assignment of expected chemical shifts and coupling constants.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each proton in the molecule. The protons on the pyrrole (B145914) ring, the methyl group, the amino group, and the carboxamide group would each resonate at characteristic chemical shifts.

The pyrrole ring protons, H-4 and H-5, would likely appear as doublets due to coupling with each other. The methyl protons at the C-3 position would present as a singlet. The two protons of the amino group (N-NH₂) and the two protons of the carboxamide group (-CONH₂) would also be expected to appear as singlets, although their chemical shifts can be broad and are sensitive to solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.0 - 7.0 | d |

| H-5 | 6.0 - 7.0 | d |

| CH₃ | 2.0 - 2.5 | s |

| NH₂ (amino) | 5.0 - 6.0 | s (broad) |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum would show signals for the four carbons of the pyrrole ring (C-2, C-3, C-4, and C-5), the carbon of the methyl group, and the carbonyl carbon of the carboxamide group. The chemical shifts of the pyrrole ring carbons are influenced by the electronic effects of the amino and carboxamide substituents. The carbonyl carbon is expected to resonate at a significantly downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 120 - 130 |

| C-3 | 110 - 120 |

| C-4 | 105 - 115 |

| C-5 | 115 - 125 |

| C=O | 160 - 170 |

2D NMR Techniques for Connectivity Mapping

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between the coupled protons, specifically between H-4 and H-5 of the pyrrole ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, for instance, linking the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₉N₃O), the molecular weight is 139.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 139. The fragmentation of the molecule would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for related pyrrole carboxamides include the cleavage of the carboxamide group and fragmentation of the pyrrole ring.

Table 3: Potential Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 139 | [M]⁺ |

| 122 | [M - NH₃]⁺ |

| 95 | [M - CONH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amino and carboxamide groups, the C=O bond of the carboxamide, and the C-H bonds of the aromatic ring and the methyl group.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino & Amide | N-H stretch | 3200 - 3500 |

| Aromatic & Alkyl | C-H stretch | 2850 - 3100 |

| Carbonyl (Amide I) | C=O stretch | 1650 - 1690 |

| Amide II | N-H bend | 1550 - 1640 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Chiroptical Spectroscopy (if applicable for stereoisomers)

The applicability of chiroptical spectroscopy, such as circular dichroism (CD), to "this compound" is contingent on the presence of stereoisomers. The core structure of this compound does not inherently possess a chiral center. However, should the synthesis pathway or subsequent modifications introduce chirality, for instance through the formation of atropisomers or the introduction of a chiral substituent, then chiroptical techniques would become essential for the characterization of the resulting enantiomers or diastereomers.

In such cases, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This data is invaluable for determining the enantiomeric excess (ee) and the absolute configuration of the chiral molecules. The development of chiral separation methods would be a prerequisite for such analyses. sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to assessing the purity of "this compound" and for the separation of the target compound from starting materials, byproducts, and any potential isomers. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pyrrole carboxamide derivatives. nih.gov A typical HPLC method for a compound like "this compound" would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in the sample. oatext.com The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area. For related pyrrole derivatives, purities of ≥95% are often required for biological studies. nih.gov

Interactive Data Table: Illustrative HPLC Purity Analysis Parameters

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 150 mm | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 5-95% B over 10 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Purity Achieved | >97% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of "this compound" by providing its molecular weight. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. For "this compound" (molecular formula C₆H₉N₃O), the expected molecular ion peak [M+H]⁺ would be approximately 140.08 m/z. LC-MS is also highly effective for identifying impurities and degradation products. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. oatext.com A UPLC method for "this compound" would offer significant advantages in throughput for purity checks and in the resolution of closely related impurities. The principles of separation are similar to HPLC, but the operational pressures are much higher. oatext.com

Interactive Data Table: Comparative Chromatographic Techniques

| Technique | Primary Use | Key Advantages | Typical Data Output |

|---|---|---|---|

| HPLC | Purity Assessment, Quantification | Robust, widely available, reliable quantification | Chromatogram with retention time and peak area |

| LC-MS | Structure Confirmation, Impurity Identification | Provides molecular weight information, high specificity | Chromatogram and mass spectrum for each peak |

| UPLC | High-throughput Purity Analysis, High-resolution Separation | Faster run times, improved resolution, lower solvent consumption | High-resolution chromatogram |

Reactivity Profiles and Chemical Transformations of 1 Amino 3 Methyl 1h Pyrrole 2 Carboxamide Derivatives

Reactions Involving the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C2 and C5 positions of pyrroles are generally more reactive towards C-H bond functionalization compared to the C3 and C4 positions. rsc.org In the case of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide, the C2 and C3 positions are already substituted. The 1-amino group, being an activating group, and the 2-carboxamide, a deactivating group, along with the 3-methyl group, influence the regioselectivity of further substitutions. The C5 position remains the most probable site for electrophilic attack.

Structure-activity relationship (SAR) studies on related pyrrole-2-carboxamide derivatives have shown that attaching phenyl and pyridyl groups, often bearing electron-withdrawing substituents, to the pyrrole ring is a common strategy in medicinal chemistry. nih.govnih.gov This suggests that cross-coupling reactions, such as the Stille or Suzuki coupling, can be effectively employed to functionalize the pyrrole core, typically after halogenation at the C5 position.

| Reaction Type | Reagents/Conditions | Position(s) of Reactivity | Outcome |

| Electrophilic Halogenation | NBS, NCS / CCl₄ | C5 | Introduction of Br or Cl |

| Stille Coupling | Organostannane, Pd(PPh₃)₄ | C5 (from 5-halo derivative) | C-C bond formation |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | C5 (from 5-halo derivative) | C-C bond formation |

| Acylation | Acyl chloride, Lewis acid | C5 | Introduction of an acyl group |

Transformations at the Amino Group

The 1-amino group attached to the pyrrole nitrogen is a reactive nucleophilic center. It can undergo a variety of transformations typical for primary amines, although its reactivity is modulated by its attachment to the aromatic pyrrole ring.

Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding N-acylamino derivatives.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines). libretexts.org This reaction is a cornerstone of various synthetic transformations. libretexts.org

Diazotization: Treatment with nitrous acid (HONO) can convert the amino group into a diazonium salt. libretexts.org Unlike primary alkylamines, which would readily lose N₂, the resulting diazonium ion might exhibit some stability or undergo subsequent cyclization or substitution reactions. libretexts.org

These transformations are crucial for modifying the electronic properties of the pyrrole ring and for introducing functionalities that can participate in subsequent cyclization reactions.

Reactivity of the Carboxamide Functionality

The carboxamide group at the C2 position is a robust functional group that can also be chemically transformed. Its reactivity is central to the synthesis of various analogs, particularly in drug discovery programs where modification at this position can significantly impact biological activity. nih.govnih.gov

Key transformations include:

N-Alkylation/N-Arylation: The amide N-H bond can be deprotonated with a suitable base and the resulting anion can be reacted with alkyl or aryl halides. SAR studies on related MmpL3 inhibitors revealed that attaching bulky substituents to the carboxamide nitrogen greatly improved anti-tuberculosis activity. nih.govnih.gov

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding 3-methyl-1H-pyrrole-2-carboxylic acid. sigmaaldrich.com

Dehydration: Treatment with dehydrating agents (e.g., POCl₃, SOCl₂) can convert the carboxamide into the corresponding nitrile (2-cyano-3-methyl-1H-pyrrole).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to an aminomethyl group (2-(aminomethyl)-3-methyl-1H-pyrrole).

Cyclization and Annulation Reactions

The strategic positioning of reactive functional groups in this compound derivatives makes them ideal precursors for cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. Annulation is a process where a new ring is formed onto an existing one. nih.gov

A prominent example is the synthesis of pyrrolo[1,2-a]pyrimidines. Analogous to how 5-amino-1H-pyrrole-3-carboxylates react with 1,3-diketones to yield pyrrolo[1,2-a]pyrimidine-7-carboxylates, the 1-amino group of the title compound can act as a dinucleophile. acs.org The reaction likely proceeds via initial condensation of the 1-amino group with one of the ketone functionalities of the diketone, followed by intramolecular cyclization of the pyrrole nitrogen onto the second ketone, and subsequent dehydration to form the aromatic pyrimidine (B1678525) ring fused to the pyrrole core.

| Starting Material Derivative | Reagent | Fused Heterocyclic System | Reference Analogy |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Pyrrolo[1,2-a]pyrimidine | acs.org |

| This compound | α,β-Unsaturated carbonyl compound | Pyrrolo[1,2-a]dihydropyrimidine | General Synthetic Method |

| 1-(Acylamino)-3-methyl-1H-pyrrole-2-carboxamide | Dehydrative cyclization conditions | Pyrrolo[1,2-b] chemscene.comrsc.orgnih.govtriazine | Inferred Reactivity |

Development of Complex Heterocyclic Architectures

The reactions described above are instrumental in the construction of complex heterocyclic architectures built upon the this compound scaffold. chemscene.com This scaffold is a key component in the design of novel therapeutic agents. nih.govnih.gov For instance, the pyrrole-2-carboxamide core is a recognized pharmacophore for inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for anti-tuberculosis drugs. nih.govnih.gov

The synthetic strategies involve a modular approach:

Core Functionalization: The pyrrole ring is substituted, often at the C5 position, with various aryl or heteroaryl groups via cross-coupling reactions. rsc.org

Side-Chain Elaboration: The carboxamide nitrogen is substituted with complex side chains, which can modulate solubility, cell permeability, and target binding. nih.gov

Annulation Strategies: The 1-amino group is utilized as a synthetic handle to build fused ring systems, leading to novel, rigidified scaffolds with distinct three-dimensional shapes. acs.orgacgpubs.org

This systematic elaboration allows for the fine-tuning of molecular properties and has led to the discovery of highly potent and selective drug candidates. The development of these complex molecules showcases the utility of this compound and its derivatives as versatile platforms in modern synthetic and medicinal chemistry. chemscene.comacgpubs.org

Computational and Theoretical Studies on 1 Amino 3 Methyl 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Research on substituted pyrroles has utilized DFT methods, such as B3LYP with a 6-31G* basis set, to determine structural and electronic properties. researchgate.net These studies help in understanding the aromaticity and reactivity of the pyrrole (B145914) ring system. For instance, the calculated structural parameters and aromaticity of pyrrole derivatives show excellent agreement with experimental results. researchgate.net While specific data for 1-Amino-3-methyl-1H-pyrrole-2-carboxamide is not published, a hypothetical calculation would likely reveal the influence of the amino, methyl, and carboxamide substituents on the electron distribution of the pyrrole core.

Table 1: Representative Quantum Chemical Calculation Parameters for Pyrrole Derivatives

| Parameter | Method/Basis Set | Typical Application | Reference |

| Geometry Optimization | DFT/B3LYP/6-31G | Determination of stable molecular structure | researchgate.net |

| Electronic Properties | DFT/B3LYP/6-31G | Calculation of HOMO-LUMO gap, dipole moment, and charge distribution | researchgate.net |

| Aromaticity | NICS | Assessment of the aromatic character of the pyrrole ring | nih.gov |

This table is illustrative and based on methods applied to related compounds.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity. Energy minimization calculations are employed to identify the most stable conformations (i.e., those with the lowest potential energy).

Table 2: Illustrative Conformational Descriptors for a Hypothetical Analysis of this compound

| Dihedral Angle | Description | Predicted Influence |

| C2-C3-C(methyl)-H | Rotation of the methyl group | Likely to have minimal impact on the overall conformation |

| N1-C2-C(amide)-N | Orientation of the carboxamide group relative to the pyrrole ring | Significant impact on hydrogen bonding potential and overall shape |

| C1-N1-N(amino)-H | Orientation of the N-amino group | Influences hydrogen bonding capabilities and potential for metal chelation |

This table is a hypothetical representation of key conformational features.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug design to understand how a potential drug molecule might interact with its protein target.

In the context of pyrrole-carboxamide derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and explaining structure-activity relationships (SAR). For example, docking studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine (B10760008) Specific Demethylase 1 (LSD1) have revealed key interactions with amino acid residues in the active site, such as Asn535. nih.govresearchgate.net Similarly, pyrrole-2-carboxamide derivatives have been docked into the active site of the mycobacterial membrane protein MmpL3 to guide the design of new anti-tuberculosis agents. nih.gov

A hypothetical docking study of this compound would involve placing the molecule into the binding site of a relevant protein target and scoring the interactions. The amino and carboxamide groups would be expected to form hydrogen bonds, while the methyl group and pyrrole ring could engage in hydrophobic interactions.

Table 3: Representative Molecular Docking Results for Pyrrole-Carboxamide Derivatives against Various Targets

| Compound Class | Protein Target | Key Interacting Residues | Docking Score (Example) | Reference |

| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | Asn535 | - | nih.govresearchgate.net |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Mpro | - | - | rsc.org |

| Pyrrole-2-carboxamides | MmpL3 | ASP645 | - | nih.gov |

Note: Specific docking scores are highly dependent on the software and scoring function used and are therefore not generalized here.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture of its interactions and stability compared to static docking poses. MD simulations are used to assess the stability of ligand-protein complexes and to understand how the system evolves over time.

For several pyrrole-carboxamide derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes. nih.govresearchgate.netrsc.org For instance, MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives complexed with LSD1 helped to confirm the stability of the interactions and the crucial role of specific amino acid residues. nih.govresearchgate.net While no MD simulation data exists for this compound, such a study would be a logical next step after molecular docking to confirm the stability of its binding to a potential target.

Table 4: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed protein and ligand | Indicates the stability of the complex over time |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each residue from its mean position | Highlights flexible regions of the protein and ligand |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds | Quantifies the stability of key polar interactions |

This table outlines the typical analyses performed in an MD simulation study.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can also be used to predict the reactivity and selectivity of chemical reactions. This is particularly useful in synthetic chemistry for optimizing reaction conditions and predicting the outcomes of new transformations.

For pyrrole derivatives, computational approaches like machine learning have been employed to predict the yields of condensation reactions. researchgate.net Furthermore, DFT calculations can be used to understand the mechanisms of reactions involving pyrrole-based compounds, such as the oxidative amidation of pyrrole carboxaldehydes. rsc.org These studies reveal the involvement of radical intermediates and help to explain the observed reactivity. rsc.org

For this compound, computational methods could be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or reactions involving the amino and carboxamide groups. The electronic properties calculated by quantum chemical methods (as described in section 5.1) would be key inputs for these predictions.

In Vitro Biological Activity and Mechanistic Research of Pyrrole 2 Carboxamide Compounds

Assays for Antimicrobial Activity (in vitro)

Pyrrole-2-carboxamide derivatives have been extensively studied for their effectiveness against a spectrum of microbial pathogens. nih.gov The inherent structure of the pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle, allows for various substitutions, leading to compounds with a broad range of biological actions, including antibacterial, antifungal, and antitubercular properties. nih.govmdpi.com

Antibacterial Efficacy Studies (in vitro)

The antibacterial potential of pyrrole-2-carboxamide compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies reveal that the antibacterial potency is often influenced by the nature of substituents on the pyrrole ring and the carboxamide nitrogen. mdpi.com

For instance, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives were synthesized and tested for their in vitro antibacterial activity. researchgate.net Several of these compounds, notably 4a, 4c, 4f, 4g, 4h, 4i, and 4j, showed promising efficacy against Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.02 to 6.35 µg/mL. researchgate.net Specifically, carboxamide 4i was identified as a potent agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net Another study highlighted that substituting the pyrrole, piperidine, and heterocycle segments could optimize biological activity, with the 3,4-dichloropyrrole derivative showing potent activity against Staphylococcus aureus (MIC 4 μg/mL). mdpi.com

The general trend observed is that many pyrrole-based compounds are more effective against Gram-positive bacteria than Gram-negative ones. mdpi.com This is attributed to structural characteristics such as dihalogenation on the pyrrole heterocycle, which appears to be crucial for intense antibacterial activity. mdpi.com

| Compound/Derivative | Test Organism | MIC (µg/mL) | Source |

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Escherichia coli | 1.56 | researchgate.net | |

| Pseudomonas aeruginosa | 3.56 | researchgate.net | |

| Pyrrolyl benzamide (B126) derivatives | Staphylococcus aureus | 3.12 - 12.5 | nih.gov |

| 3,4-dichloropyrrole derivate | Staphylococcus aureus | 4 | mdpi.com |

| 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Various bacteria | Significant activity | mdpi.com |

Antifungal Efficacy Studies (in vitro)

The antifungal activity of pyrrole-2-carboxamide derivatives has also been investigated, although with more varied results compared to their antibacterial efficacy. Some pyrrole derivatives, such as pyrrolnitrin (B93353) and fludioxonil, are known to have broad-spectrum antifungal activities. nih.gov

In a study evaluating a series of newly synthesized pyrrole-2-carboxamide derivatives (4a-j), none of the compounds exhibited significant antifungal activity. researchgate.netresearchgate.net However, other research has shown more promising results. For example, in one study, synthesized pyrrole derivatives were tested against two pathogenic filamentous fungal species, Fusarium oxysporum and Aspergillus fumigatus. nih.gov Compound 5a, followed by 3c, demonstrated the best inhibitory effects on these fungi. nih.gov The antifungal action of some pyrrole derivatives against A. fumigatus has been linked to the inhibition of essential proteins during spore germination. nih.gov

| Compound/Derivative | Test Organism | Activity | Source |

| Pyrrole-2-carboxamides (4a-j) | Various fungi | No significant activity | researchgate.netresearchgate.net |

| Compound 5a | A. fumigatus, F. oxysporum | Most effective | nih.gov |

| Compound 3c | A. fumigatus, F. oxysporum | Second most effective | nih.gov |

| Compound 2a, 3c, 4d | Candida albicans | Higher effect than on bacteria | nih.gov |

Antitubercular Activity Investigations (in vitro)

A significant area of research for pyrrole-2-carboxamide compounds is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govacs.orgnih.gov Many of these compounds function by inhibiting the mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids, a key component of the mycobacterial cell wall. nih.govacs.orgnih.gov

Structure-activity relationship studies have been crucial in optimizing the anti-TB activity of these compounds. nih.govacs.org It has been found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances antitubercular efficacy. nih.govacs.orgnih.gov Many of these optimized compounds exhibit potent anti-TB activity with MIC values often below 0.016 µg/mL, coupled with low cytotoxicity (IC₅₀ > 64 µg/mL). nih.govacs.orgnih.govbjut.edu.cn

For example, compound 32 from one study showed excellent activity against drug-resistant TB strains. nih.govacs.orgnih.gov Another derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have an MIC of 0.7 µg/mL against M. tuberculosis H37Rv. nih.govmdpi.com The necessity of the pyrrole-2-carboxamide hydrogens for activity was demonstrated, as replacing the pyrrole hydrogen with a methyl group reduced activity significantly. nih.gov

| Compound/Derivative | Test Organism | MIC (µg/mL) | Source |

| Optimized Pyrrole-2-carboxamides | M. tuberculosis | < 0.016 | nih.govacs.orgnih.gov |

| Compound 32 | Drug-Resistant M. tuberculosis | Excellent Activity | nih.govacs.orgnih.gov |

| Compound 47 | M. tuberculosis H37Rv | 0.0625 | nih.gov |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | nih.govmdpi.com |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 | nih.govmdpi.com |

In Vitro Anticancer Research

Pyrrole-based compounds, including pyrrole-2-carboxamides, are recognized for their potential as anticancer agents. researchgate.netnih.gov Their mechanism of action often involves inhibiting key cellular processes in cancer cells, such as proliferation and survival, ultimately leading to apoptosis. nih.govnih.gov

Cell Line Proliferation Inhibition Studies

The cytotoxic and antiproliferative effects of pyrrole-2-carboxamide derivatives have been evaluated against a variety of human cancer cell lines. nih.govmdpi.com These studies typically measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).

For instance, two novel pyrrole-based carboxamides, CA-61 and CA-84, demonstrated potent anticancer properties against a broad spectrum of epithelial cancer cell lines, including those from the breast, lung, and prostate. nih.gov Another study synthesized pyrrolyl-pyrazole-carboxamides, with compound RS 2780 showing inhibition of cell proliferation in human HeLa cancer cells and colon carcinoma SW613-B3 cells at concentrations ranging from 0.1 to 100 µM. nih.gov A series of pyrrole derivatives also showed dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines. mdpi.com Compounds 4a and 4d were particularly effective against LoVo colon cells. mdpi.com

| Compound/Derivative | Cell Line | Effect | Concentration | Source |

| CA-61 and CA-84 | Breast, Lung, Prostate Cancer | Potent anticancer properties | Not specified | nih.gov |

| RS 2780 | HeLa, SW613-B3 | Inhibited proliferation | 0.1 - 100 µM | nih.gov |

| Compound 4d | LoVo (Colon) | Cell viability reduced to 3.93% | 400 µM (24h) | mdpi.com |

| Compound 4a | LoVo (Colon) | Cell viability reduced to 47.32% | 400 µM (24h) | mdpi.com |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | OVCAR-8 (Ovarian) | Lethal effect (LC₅₀) | 6.55 µM | nih.gov |

| SN12C (Renal) | Lethal effect (LC₅₀) | 3.97 µM | nih.gov | |

| BT-549 (Breast) | Lethal effect (LC₅₀) | 6.39 µM | nih.gov |

Apoptosis Induction Mechanisms (in vitro)

A primary mechanism through which pyrrole-2-carboxamide compounds exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.govnih.gov Drug resistance in cancer is often linked to the evasion of apoptosis, making compounds that can trigger this pathway valuable therapeutic candidates. nih.gov

Research has shown that these compounds can interfere with the microtubule network, which is critical for cell division. nih.gov For example, compounds CA-61 and CA-84 were found to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. nih.gov This disruption of the microtubule assembly leads to a halt in the cell cycle at the G2/M phase, mitotic arrest, and subsequent induction of apoptosis. nih.gov

Another identified mechanism involves the structural and functional properties of mitochondria. nih.gov The compound RS 2780 was observed to interfere with mitochondria, activating the mitochondria-dependent apoptotic pathway. nih.gov The occurrence of apoptosis was confirmed by morphological and biochemical markers such as chromatin condensation, internucleosomal DNA fragmentation, cleavage of PARP-1, and activation of caspases. nih.gov Similarly, another study reported that a pyrrolidine-2-carboxamide (B126068) derivative induced apoptosis in HepG2 cells in a dose-dependent manner, as evidenced by an increase in the Annexin V+ population. researchgate.net

Enzyme Inhibition Studies

There is currently no specific information available in the scientific literature detailing the inhibitory activity of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide against enzymes such as DNA gyrase or glycosylase.

The broader class of pyrrole-2-carboxamides has been explored for its potential as enzyme inhibitors. For instance, various derivatives have been designed and synthesized as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a key enzyme in Mycobacterium tuberculosis. nih.govnih.gov These studies highlight the potential of the pyrrole-2-carboxamide scaffold to interact with enzymatic targets. Additionally, other substituted pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases. nih.gov However, without direct experimental data, the effect of the 1-amino and 3-methyl substitutions on the inhibitory potential of the core scaffold against DNA gyrase, glycosylase, or other enzymes remains unknown.

Receptor Binding and Modulation Studies

No studies have been published that specifically investigate the binding or modulation of cellular receptors by this compound.

Research on other pyrrole derivatives has indicated the potential for this chemical class to interact with various receptors. For example, certain pyrrole-based compounds have been evaluated for their binding to different receptor types. However, the influence of the specific substitution pattern of this compound on receptor affinity and functional modulation has not been determined.

Anti-inflammatory Pathways (in vitro cellular models)

There is a lack of published research on the effects of this compound on anti-inflammatory pathways in in vitro cellular models.

The anti-inflammatory potential of the pyrrole scaffold is an active area of investigation. Various pyrrole derivatives have been synthesized and tested for their ability to modulate inflammatory responses in cellular assays. derpharmachemica.com These studies often focus on pathways involving enzymes like cyclooxygenases (COX-1 and COX-2) or the production of inflammatory mediators. The absence of such studies for this compound means its potential role in modulating inflammatory pathways is yet to be elucidated.

Neuroprotective Mechanisms (in vitro cellular models)

Specific in vitro studies on the neuroprotective mechanisms of this compound are not available in the current scientific literature.

The neuroprotective effects of various heterocyclic compounds, including some pyrrole derivatives, have been reported. These investigations typically involve cellular models of neurotoxicity or oxidative stress. The potential of this compound to protect neurons from damage in such models has not been explored.

Investigation of DNA/RNA Interaction Mechanisms

There is no available research detailing the interaction of this compound with DNA or RNA, including mechanisms such as minor groove binding.

Certain poly-pyrrolic compounds, like the pyrrolamides, are known to bind to the minor groove of DNA. nih.gov These interactions are often sequence-specific and can interfere with DNA replication and transcription. However, the specific structural features of this compound and their influence on its potential to interact with nucleic acids have not been investigated.

Structure-Activity Relationship (SAR) Studies

Specific structure-activity relationship (SAR) studies for this compound are not documented in the literature.

SAR studies have been conducted on various classes of pyrrole-2-carboxamide derivatives to understand how different substituents on the pyrrole ring and the carboxamide group influence their biological activity. nih.govnih.gov These studies are crucial for optimizing lead compounds in drug discovery.

Elucidation of Key Pharmacophoric Elements

Due to the absence of biological activity data for this compound, the key pharmacophoric elements responsible for any potential activity have not been elucidated.

For other series of pyrrole-2-carboxamides, pharmacophore models have been developed based on their interaction with specific biological targets. nih.gov These models identify the essential structural features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. Without experimental data for the title compound, a similar analysis is not possible.

Impact of Substituent Modifications on Activity

The biological activity of pyrrole-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring and the carboxamide group. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these compounds against various biological targets.

For instance, in the development of inhibitors against the mycobacterial membrane protein large 3 (MmpL3), a critical component in the cell wall synthesis of Mycobacterium tuberculosis, specific modifications to the pyrrole-2-carboxamide scaffold have led to significant enhancements in anti-tuberculosis (anti-TB) activity. Research has shown that the introduction of phenyl and pyridyl groups with electron-withdrawing substituents onto the pyrrole ring, coupled with the attachment of bulky substituents to the carboxamide, can greatly improve the compound's efficacy. nih.gov

A key finding was the necessity of the hydrogen atoms on the pyrrole and carboxamide nitrogens for potent activity. Replacing the pyrrole hydrogen with a methyl group resulted in a significant decrease in activity, and the additional replacement of the carboxamide hydrogen with a methyl group led to a near-complete loss of anti-TB activity. nih.gov This suggests that these hydrogens are crucial for forming hydrogen bonds with the target protein. nih.gov

In a different context, SAR studies on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists for the serotonin (B10506) type 6 receptor (5-HT6R) have also highlighted the critical role of substituents. The introduction of electron-withdrawing groups, such as chlorine, fluorine, or trifluoromethyl, at the C3 position of a phenylsulfonyl ring attached to the pyrrole nitrogen significantly increased the affinity for the 5-HT6R. acs.org The chlorine substituent was found to be particularly beneficial, potentially by forming halogen bonds that stabilize the ligand-receptor complex. acs.org Conversely, electron-donating groups were generally less favorable for this interaction. acs.org

The following table summarizes the impact of key substituent modifications on the anti-mycobacterial activity of pyrrole-2-carboxamide derivatives.

| Modification | Position | Effect on Anti-TB Activity | Reference |

| Methyl group | Pyrrole nitrogen | ~50-fold reduction | nih.gov |

| Methyl group | Pyrrole and carboxamide nitrogens | Loss of activity | nih.gov |

| Phenyl/pyridyl groups with electron-withdrawing substituents | Pyrrole ring | Greatly improved activity | nih.gov |

| Bulky substituents | Carboxamide | Greatly improved activity | nih.gov |

Exploration of Mechanism of Action at the Molecular and Cellular Level

The mechanism of action for pyrrole-2-carboxamide compounds has been investigated at both the molecular and cellular levels, revealing specific interactions that underpin their biological effects.

In the realm of anti-TB drug discovery, a significant breakthrough has been the identification of MmpL3 as the specific target for a series of pyrrole-2-carboxamides. nih.gov These compounds were found to inhibit the function of MmpL3, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.gov This was confirmed by observing the compounds' potency against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene from M. tuberculosis. nih.gov Furthermore, a metabolic labeling assay using [14C] acetate (B1210297) demonstrated that these compounds effectively inhibit mycolic acid biosynthesis. nih.gov Docking studies have suggested that these inhibitors bind within specific pockets of the MmpL3 protein, with hydrogen bonds playing a crucial role in the interaction. nih.gov

For pyrrole-3-carboxamide derivatives investigated as anticancer agents, the mechanism involves the inhibition of the enhancer of zeste homolog 2 (EZH2). rsc.org EZH2 is an enzyme that plays a critical role in gene silencing by trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3). rsc.org Certain pyrrole-3-carboxamide compounds have been shown to potently inhibit EZH2, leading to a reduction in the cellular levels of H3K27me3. rsc.org This inhibition results in the increased expression of tumor suppressor genes, such as DIRAS3, thereby exerting an anticancer effect. rsc.org

In the context of the central nervous system, 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as inverse agonists of the 5-HT6 receptor. acs.org Unlike neutral antagonists, which simply block the receptor, inverse agonists reduce the constitutive activity of the receptor. This modulation of the 5-HT6R-operated signaling pathways is believed to be responsible for the cognition-enhancing effects observed with these compounds. acs.org

Applications in Advanced Chemical and Medicinal Research

Utilization as Building Blocks for Complex Molecular Synthesis

The pyrrole-2-carboxamide moiety is a well-established and valuable building block in synthetic organic chemistry, serving as a key intermediate in the synthesis of complex molecular architectures, including natural products and potent bioactive agents. nih.govrsc.org Halogen-substituted pyrrole-2-carboxamides, for instance, are integral fragments of marine alkaloids like oroidin (B1234803) and are crucial for the activity of synthetic anti-infectives. nih.gov

The structure of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide offers multiple reaction sites for elaboration:

The 1-amino group can be readily derivatized or used as a nucleophile.

The 2-carboxamide group can be hydrolyzed to the corresponding carboxylic acid or undergo various amide coupling reactions. rsc.org

The pyrrole (B145914) ring itself can be functionalized further through electrophilic substitution, although the existing substituents will direct the position of new groups.

Chemists can leverage these handles to construct larger, more complex molecules. For example, the synthesis of potent inhibitors of bacterial DNA gyrase B has been achieved using various substituted pyrrole building blocks, demonstrating the modularity and utility of this scaffold in medicinal chemistry. nih.govresearchgate.net A non-traditional method for synthesizing pyrrole carboxamides from pyrrole carboxaldehydes has been developed, highlighting the ongoing innovation in accessing this important chemical class. rsc.org

| Pyrrole Building Block | Resulting Complex Molecule/Application | Reference |

|---|---|---|

| Halogen-doped 1H-pyrrole-2-carboxamides | Nanomolar inhibitors of bacterial DNA gyrase B | nih.gov |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Key intermediate for Hepatitis B virus drug candidates | acs.org |

| Nitropyrrole-based carboxamides | Intermediates for synthesis of DNA minor-groove binders | nih.gov |

| 2-Trichloroacetyl pyrrole | Precursor for dibromopyrrole-2-carboxamides used in antibacterial agents | amazonaws.com |

Design and Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. mdpi.com These probes typically consist of a recognition element that binds to a specific target and a reporter element, such as a fluorophore. The functional groups on this compound make it an attractive scaffold for designing such probes.

The primary amino group at the N-1 position and the carboxamide at the C-2 position are particularly suitable for chemical conjugation. They can serve as handles to attach reporter groups without significantly altering the core structure responsible for target recognition. For example, research on the calcium indicator Fluo-4 has shown that attaching a carboxamide moiety to the chelator portion allows for the conjugation of dextrans and biotin, creating functional probes for use in biological imaging. mdpi.com Similarly, the amino or carboxamide group of our title compound could be linked to:

Fluorophores: To create probes for fluorescence microscopy.

Biotin: For affinity-based purification or detection.

Photoaffinity labels: To permanently label target proteins upon UV irradiation.

While no molecular probes based specifically on this compound have been reported, the chemical principles for their design are well-established, and its structure is amenable to the necessary synthetic modifications.

Role in the Exploration of Novel Chemical Space for Biological Targets

The pyrrole-2-carboxamide framework is considered a "privileged scaffold" in medicinal chemistry. This means it is a molecular structure that is capable of binding to multiple biological targets, making it a rich starting point for drug discovery. biointerfaceresearch.comresearchgate.netmdpi.com By systematically modifying the substituents on this core, researchers can explore novel chemical space and develop compounds with high affinity and selectivity for specific biological targets.

The design of inhibitors for the Mycobacterium tuberculosis protein MmpL3 provides a compelling case study. nih.govnih.govacs.org Through a structure-guided design strategy, researchers synthesized a library of pyrrole-2-carboxamide derivatives and conducted structure-activity relationship (SAR) studies. nih.govnih.gov These studies revealed key insights:

Attaching electron-withdrawing groups to the pyrrole ring enhanced anti-tuberculosis activity. nih.govnih.gov

Introducing bulky substituents on the carboxamide group improved potency. nih.govnih.gov

Methylation of the pyrrole nitrogen was found to reduce activity in this specific series, indicating the importance of the N-H bond for target interaction. nih.gov

This research demonstrates how the pyrrole-2-carboxamide scaffold can be systematically decorated to optimize biological activity. This compound represents a unique, underexplored starting point for such an exploration. Its N-amino group offers a distinct vector for modification compared to the more commonly studied N-H or N-alkyl pyrroles, potentially leading to compounds with novel pharmacological profiles.

| Biological Target Class | Pyrrole-2-Carboxamide Application | Reference |

|---|---|---|

| Bacterial Enzymes (e.g., MmpL3) | Inhibitors for treating drug-resistant tuberculosis | nih.govnih.govacs.org |

| DNA Minor Groove | Development of DNA-binding agents | mdpi.com |

| Cannabinoid Receptors (CB2) | Development of receptor antagonists | researchgate.net |

| Janus Kinase 2 (JAK2) | Development of enzyme inhibitors for cancer therapy | researchgate.net |

Ligand Development in Coordination Chemistry and Catalysis

The electron-rich nitrogen atom of the pyrrole ring and the oxygen and nitrogen atoms of the carboxamide group make this compound a promising candidate for use as a ligand in coordination chemistry. Ligands are crucial components of metal-based catalysts, and the development of new ligand architectures can lead to novel reactivity and improved catalytic efficiency.

Research has shown that the closely related molecule, pyrrole-2-carboxylic acid, is an effective ligand for copper-catalyzed C-N bond-forming reactions, specifically the monoarylation of anilines. nih.gov This suggests that the pyrrole-2-carboxamide core can effectively coordinate with transition metals. The potential coordination sites on this compound include:

The pyrrole nitrogen.

The carbonyl oxygen of the carboxamide.

The amide nitrogen of the carboxamide.

The exocyclic nitrogen of the 1-amino group.

This multi-dentate character could allow for the formation of stable chelate complexes with various metal ions, which could then be explored for applications in catalysis, such as oxidation, reduction, or cross-coupling reactions.

Contribution to the Understanding of Heterocyclic Chemistry Principles

The study of substituted pyrroles like this compound contributes to the fundamental understanding of heterocyclic chemistry. The pyrrole ring is an aromatic system that follows Hückel's rule, with the nitrogen atom contributing its lone pair of electrons to the 6-π electron system. wikipedia.orgslideshare.netpharmaguideline.com This makes the ring electron-rich and highly reactive towards electrophiles, significantly more so than benzene. pharmaguideline.com

The reactivity and electronic properties of the pyrrole ring are heavily influenced by its substituents:

1-Amino Group (-NH2): This is a strong electron-donating group, which would further increase the electron density of the pyrrole ring, enhancing its reactivity toward electrophilic substitution.

3-Methyl Group (-CH3): This is a weak electron-donating group, which also contributes to activating the ring.

2-Carboxamide Group (-CONH2): This is an electron-withdrawing group, which deactivates the ring toward electrophilic attack, particularly at the adjacent positions.

The interplay of these electronic effects makes the reactivity pattern of this compound an interesting subject for study. Understanding how these groups collectively influence the regioselectivity of further reactions provides valuable data for synthetic chemists aiming to create complex, polysubstituted pyrrole derivatives. uctm.edu

| Property | Description for the Pyrrole Ring | Reference |

|---|---|---|

| Aromaticity | Aromatic 6-π electron system according to Hückel's rule. | pharmaguideline.com |

| Reactivity | Highly reactive towards electrophilic substitution, more so than furan (B31954) and thiophene. | pharmaguideline.com |

| Basicity | Very weak base (pKa of conjugate acid is ~-3.8) as the nitrogen lone pair is involved in aromaticity. | wikipedia.org |

| Structure | Planar, five-membered ring. | wikipedia.orgslideshare.net |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

While classical pyrrole (B145914) syntheses like the Knorr and Paal-Knorr reactions are well-established, they often require harsh conditions and are not always suitable for producing highly substituted, functionalized pyrroles such as 2-aminopyrroles. nih.gov Future research should focus on developing more efficient, modular, and environmentally benign synthetic routes to 1-Amino-3-methyl-1H-pyrrole-2-carboxamide and its analogs.

Promising avenues include:

Domino and Cascade Reactions: Designing a synthetic pathway where multiple bond-forming events occur in a single pot would significantly improve efficiency. A recently developed metal-free domino methodology to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides, which involves a 3,4-diaza-Cope rearrangement followed by a 5-exo-dig N-cyclization, could be adapted for this purpose. acs.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in one step, offer high productivity and convergence, making them ideal for building chemical libraries. organic-chemistry.org Developing a novel MCR involving key fragments of the target molecule could provide rapid access to a wide range of derivatives for structure-activity relationship (SAR) studies. organic-chemistry.org

Catalytic Approaches: Exploring transition-metal-catalyzed cycloisomerization of functionalized alkynes and allenes presents another modern strategy for constructing the 2-aminopyrrole core with high regioselectivity and functional group tolerance. nih.gov

These advanced synthetic methods would not only streamline the production of the parent compound but also facilitate the creation of a diverse library of derivatives for further biological evaluation.

Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of a molecule's structural and electronic properties is fundamental to its rational design as a therapeutic agent. While standard techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are essential for initial characterization, future studies should employ more advanced spectroscopic and computational methods to probe the dynamic behavior of this compound. researchgate.netacgpubs.org

Key areas for future investigation include:

Quantum Chemical Studies: Utilizing Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), which helps in predicting reactivity and intermolecular interactions. tandfonline.com Correlating theoretical calculations with experimental UV-Vis spectra can lead to a more precise interpretation of the electronic transitions. nih.gov

Two-Dimensional Electron Energy Loss Spectra (EELS): A combined experimental and theoretical approach using EELS and non-Hermitian quantum chemistry can reveal detailed information about the molecule's vibrational states and electronic resonances, providing a comprehensive picture of its electron-molecule interactions. aip.org

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the compound's preferred conformation in solution. Understanding the conformational dynamics, especially of the N1-amino and C2-carboxamide groups, is crucial as it dictates how the molecule presents itself to a biological target.

These studies will provide a detailed map of the molecule's physicochemical properties, which is invaluable for understanding its mechanism of action and for guiding the design of next-generation analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by accelerating the design-test-analyze cycle. nih.govastrazeneca.com Applying these computational tools to the this compound scaffold could significantly enhance the efficiency of discovering novel drug candidates.

Future applications of AI and ML in this context include:

De Novo Drug Design: Using generative AI models, vast virtual libraries of novel pyrrole-2-carboxamide derivatives can be created. These models can be trained to generate molecules with desirable drug-like properties (e.g., high predicted activity, low toxicity) that can then be synthesized and tested. springernature.com

Predictive Modeling: ML algorithms can be trained on existing data for pyrrole-containing compounds to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of newly designed analogs of this compound before they are synthesized, prioritizing the most promising candidates. researchgate.net

Synthesis Planning: AI-driven retrosynthesis tools can be employed to discover novel and efficient synthetic pathways for complex target molecules, complementing the methodologies explored in section 8.1. digitellinc.com

By leveraging AI and ML, researchers can more effectively navigate the vast chemical space and focus resources on compounds with the highest probability of success. nih.gov

Expanding the Scope of Biological Target Engagement (in vitro)

The pyrrole-2-carboxamide core is a known pharmacophore that interacts with a wide array of biological targets. researchgate.net Derivatives have shown promise as antibacterial agents, notably as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for mycobacterial growth. nih.govnih.govacs.org However, the full biological potential of the this compound scaffold is likely much broader.

A crucial future direction is to perform extensive in vitro screening of this compound and a library of its derivatives against a diverse panel of biological targets. This will help to identify novel therapeutic applications beyond antibacterial activity.

| Potential Biological Target Class | Specific Examples | Rationale for Screening |

| Kinases | Janus kinase 2 (JAK2), Protein Kinase B (Akt) | Many pyrrole derivatives are known kinase inhibitors with anticancer potential. researchgate.net |

| Epigenetic Targets | Enhancer of zeste homolog 2 (EZH2) | Pyrrole-3-carboxamides have been identified as potent EZH2 inhibitors. rsc.org |

| DNA Interacting Enzymes | DNA Gyrase, Topoisomerase I | Pyrrolamides are known to bind DNA and inhibit these essential enzymes. researchgate.netnih.gov |

| Nitric Oxide Synthases | Inducible (iNOS), Neuronal (nNOS) | Certain pyrrole-2-carboxamides act as inhibitors of these enzymes, relevant for inflammation. researchgate.net |

| Fungal Enzymes | Succinate Dehydrogenase (Complex II) | Pyrrole carboxamides are a known class of fungicides that inhibit Complex II. researchgate.net |

This table outlines potential biological target classes for this compound based on activities reported for related pyrrole-carboxamide structures.

Systematic screening against such targets could uncover unexpected activities and open up new avenues for development in oncology, immunology, and antifungal therapy.

Rational Design of Pyrrole-2-carboxamide-Based Scaffolds for Specific Interactions

Following the identification of new, validated biological targets from broad in vitro screening, the next step is the rational design of new derivatives with enhanced potency and selectivity. This involves a structure-guided approach, leveraging structural biology and computational chemistry. nih.gov

Future research in this area should focus on: